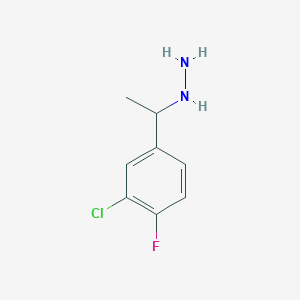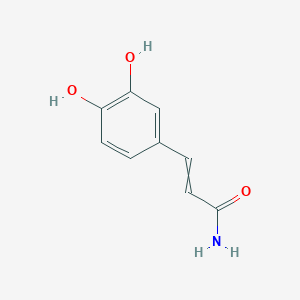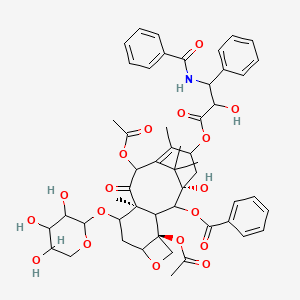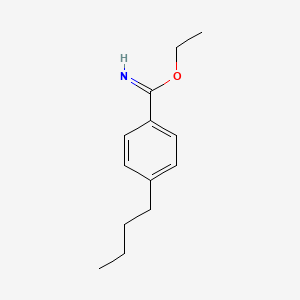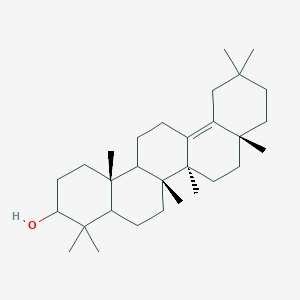![molecular formula C20H25NO4 B12434604 1H-Indolo[7a,1-a]isoquinoline, erythrinan deriv.; Erythristemin](/img/structure/B12434604.png)
1H-Indolo[7a,1-a]isoquinoline, erythrinan deriv.; Erythristemin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indolo[7a,1-a]isoquinoline, erythrinan deriv.; Erythristemin is a complex organic compound belonging to the class of indoloisoquinoline alkaloids. These compounds are known for their diverse biological activities and potential therapeutic applications. Erythristemin, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indolo[7a,1-a]isoquinoline derivatives typically involves multi-step processes. One common method is the visible-light-induced radical cascade cyclization reaction. This method features mild reaction conditions and exceptional functional group tolerance, allowing for the synthesis of various indoloisoquinoline derivatives in good to excellent yields . Another approach involves the reaction of 2-aryl-N-acryloyl indoles with aryl or alkyl α-keto acids under an air environment, which also yields the desired core structure efficiently .
Industrial Production Methods: While specific industrial production methods for Erythristemin are not extensively documented, the general principles of organic synthesis and scale-up processes apply. These methods would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indolo[7a,1-a]isoquinoline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Indolo[7a,1-a]isoquinoline derivatives, including Erythristemin, have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Biology: They serve as probes to study biological processes and interactions.
Industry: These compounds are explored for their potential use in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Erythristemin involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme α-glucosidase, altering its conformation and inhibiting its activity. This inhibition delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia . Molecular docking and dynamics simulations have provided insights into the binding interactions and conformational changes induced by Erythristemin .
Comparación Con Compuestos Similares
Erythristemin can be compared with other indoloisoquinoline derivatives, such as:
Indolo[1,2-b]isoquinoline: Known for its α-glucosidase inhibitory effects.
Indolo[2,3-b]quinoxalines: These compounds exhibit diverse biological activities and are synthesized using Ru(II)-catalyzed tandem ortho-C–H functionalization reactions.
Uniqueness: Erythristemin stands out due to its specific structural features and potent biological activities, particularly its strong α-glucosidase inhibitory effect, which is significantly higher than that of standard inhibitors like acarbose .
Propiedades
Fórmula molecular |
C20H25NO4 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(13bS)-2,9,11,12-tetramethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline |
InChI |
InChI=1S/C20H25NO4/c1-22-14-6-5-13-7-8-21-12-19(25-4)15-9-17(23-2)18(24-3)10-16(15)20(13,21)11-14/h5-7,9-10,14,19H,8,11-12H2,1-4H3/t14?,19?,20-/m0/s1 |
Clave InChI |
IUMRZRWBQPPMSS-DZJIEVIWSA-N |
SMILES isomérico |
COC1C[C@@]23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)OC)C=C1 |
SMILES canónico |
COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)OC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Amino[(4-methylbenzyl)sulfanyl]methaniminium chloride](/img/structure/B12434526.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,8S,9S,12S,13R,16S)-6-[(3R)-1-methoxy-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12434532.png)

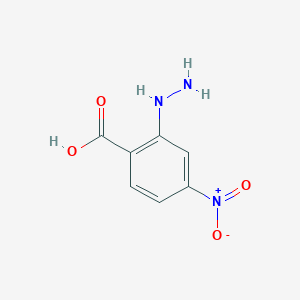


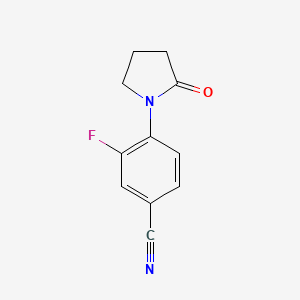
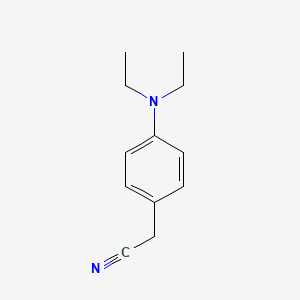
![(2R,3R,4S,5S,6R)-2-[[(6R,8R,10R,12S,14S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12434575.png)
